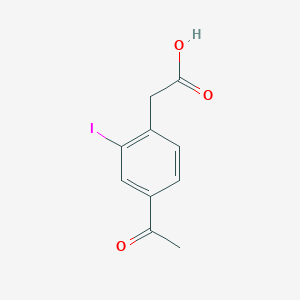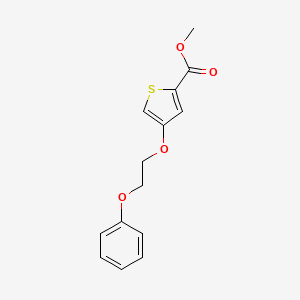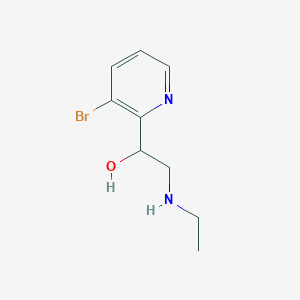
1-(3-Bromopyridin-2-yl)-2-(ethylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopyridin-2-yl)-2-(ethylamino)ethanol is an organic compound that features a bromopyridine moiety attached to an ethylaminoethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopyridin-2-yl)-2-(ethylamino)ethanol typically involves the bromination of pyridine followed by the introduction of the ethylaminoethanol group. One common method involves the following steps:
Bromination of Pyridine: Pyridine is treated with bromine in the presence of a catalyst to yield 3-bromopyridine.
Nucleophilic Substitution: 3-bromopyridine undergoes nucleophilic substitution with 2-(ethylamino)ethanol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can be employed to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopyridin-2-yl)-2-(ethylamino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 1-(2-pyridyl)-2-(ethylamino)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromopyridin-2-yl)-2-(ethylamino)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-2-yl)-2-(ethylamino)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific compound it is used to synthesize.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropyridin-2-yl)-2-(ethylamino)ethanol
- 1-(3-Fluoropyridin-2-yl)-2-(ethylamino)ethanol
- 1-(3-Iodopyridin-2-yl)-2-(ethylamino)ethanol
Uniqueness
1-(3-Bromopyridin-2-yl)-2-(ethylamino)ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific types of chemical reactions, such as nucleophilic substitution, which may not be as favorable with other halogens.
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
1-(3-bromopyridin-2-yl)-2-(ethylamino)ethanol |
InChI |
InChI=1S/C9H13BrN2O/c1-2-11-6-8(13)9-7(10)4-3-5-12-9/h3-5,8,11,13H,2,6H2,1H3 |
InChI Key |
AZZDBMOKRAXVJB-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C1=C(C=CC=N1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



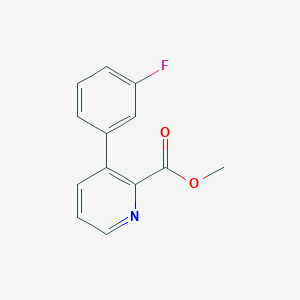
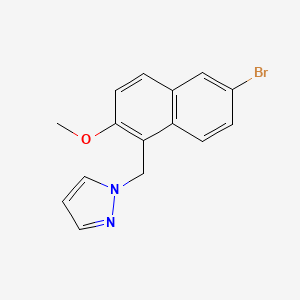
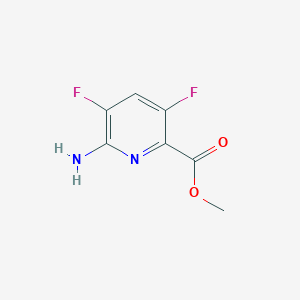
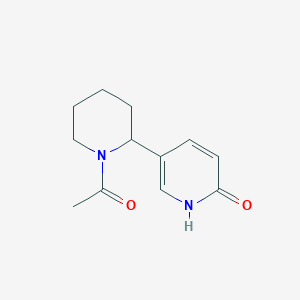
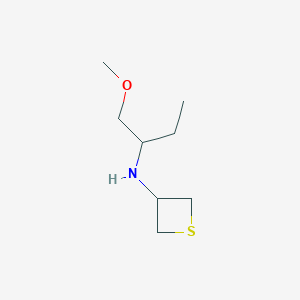
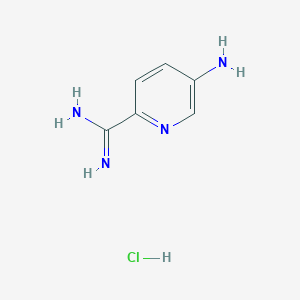
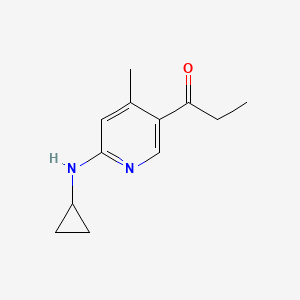
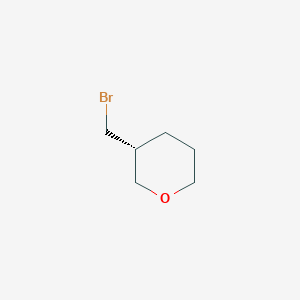
![Benzo[d]isothiazol-6-ylmethanol](/img/structure/B13016282.png)

